molecular formula C22H32ClN5O4S B6584722 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide CAS No. 1185037-31-3

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6584722
CAS No.: 1185037-31-3
M. Wt: 498.0 g/mol
InChI Key: KIXLODOWROWWKH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrazole core substituted with a sulfonamide-linked piperazine ring and a propan-2-yloxypropyl chain. The piperazine moiety is further functionalized with a 5-chloro-2-methylphenyl group, which likely modulates its pharmacological properties, such as receptor binding affinity or metabolic stability. The sulfonyl bridge between the pyrazole and piperazine enhances electronic delocalization and may improve pharmacokinetic properties like solubility and membrane permeability .

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32ClN5O4S/c1-16(2)32-13-5-8-24-21(29)19-15-26(4)25-22(19)33(30,31)28-11-9-27(10-12-28)20-14-18(23)7-6-17(20)3/h6-7,14-16H,5,8-13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXLODOWROWWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NCCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide , also known as M461-6542, is a synthetic molecule with potential therapeutic applications. Its molecular formula is C21H28ClN5O4SC_{21}H_{28}ClN_{5}O_{4}S and it has a molecular weight of 482 g/mol. This compound is part of various screening libraries aimed at drug discovery, particularly in the fields of oncology, neurology, and cardiovascular research.

Chemical Structure and Properties

The structure of M461-6542 includes a pyrazole ring, a sulfonamide group, and a piperazine moiety, which are common features in many pharmacologically active compounds. The compound exhibits several notable physicochemical properties:

PropertyValue
Molecular Weight482 g/mol
LogP (Partition Coefficient)2.159
Water Solubility (LogSw)-3.34
Polar Surface Area83.107 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

These properties suggest that the compound has moderate lipophilicity and potential for good permeability across biological membranes.

Research indicates that M461-6542 may act as an inhibitor of certain enzyme pathways involved in cellular signaling and proliferation. The sulfonamide group is known to interact with various biological targets, including enzymes that regulate acid secretion and neurotransmitter uptake.

Pharmacological Studies

Preliminary pharmacological studies have shown that M461-6542 exhibits activity against specific cancer cell lines, demonstrating its potential as an anticancer agent. For instance, in vitro assays revealed significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.

Case Studies

  • Anticancer Activity :
    • In a study involving MCF-7 cells, treatment with M461-6542 resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Neuropharmacological Effects :
    • Another investigation assessed the compound's effects on neuronal cells under oxidative stress conditions. Results indicated that M461-6542 could mitigate oxidative damage by enhancing the expression of antioxidant enzymes.

Toxicology Profile

The toxicity profile of M461-6542 has been evaluated in animal models. Acute toxicity studies indicated a high safety margin, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential side effects.

Comparison with Similar Compounds

Compound 3i (3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate) :

  • Structural Differences : Lacks the pyrazole-sulfonyl scaffold and instead incorporates a methanesulphonate group. The 4-chlorophenyl substituent on piperazine is structurally simpler than the 5-chloro-2-methylphenyl group in the target compound.
  • Functional Implications : Methanesulphonate derivatives are often prodrugs designed for improved solubility, whereas the sulfonamide group in the target compound may enhance direct receptor interaction .

Compound 3j (3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate) :

  • Structural Differences : Features a nitro group (electron-withdrawing) instead of the chloro-methyl group (electron-donating/moderate steric hindrance) on the piperazine ring.

Pyrazole-Containing Compounds

Compound 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) :

  • Functional Implications : The absence of a sulfonamide linker reduces molecular rigidity and may limit interactions with hydrophobic binding pockets compared to the target compound .

Sulfonamide Derivatives

N-(4-{(E)-2-[3-(1-difluoromethyl-cyclopropyl)-2-methoxy-5-(3-oxo-3,4-dihydro-pyrazin-2-yl)-phenyl]-vinyl}-phenyl)-methanesulfonamide (1232361-48-6) :

  • Structural Differences : Contains a methanesulfonamide group linked to a vinylphenyl scaffold rather than a pyrazole-piperazine system.
  • Functional Implications : The vinylphenyl group may confer distinct electronic properties, but the lack of a piperazine ring could reduce affinity for serotonin or dopamine receptors, which are common targets for piperazine-containing drugs .

Research Findings and Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Potential Pharmacological Advantages
Target Compound Pyrazole-sulfonamide 5-Chloro-2-methylphenyl, propan-2-yloxy Enhanced receptor specificity, stability
3i Piperazine-methanesulphonate 4-Chlorophenyl Prodrug potential, solubility
3j Piperazine-methanesulphonate 4-Nitrophenyl High reactivity, metabolic liability
1232361-48-6 Vinylphenyl-methanesulfonamide Difluoromethyl-cyclopropyl Unique electronic profile

Discussion of Divergences and Limitations

  • Contradictions in Substituent Effects: suggests nitro groups (as in 3j) reduce metabolic stability, whereas chloro-methyl groups (in the target compound) may offer a balance between electronic effects and steric protection.

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